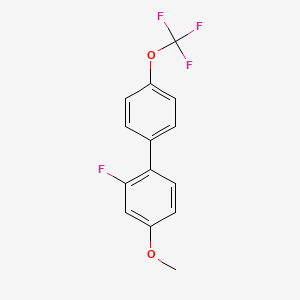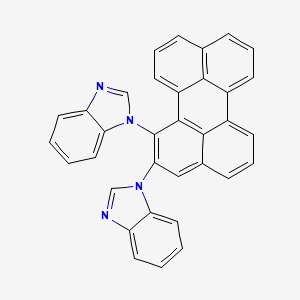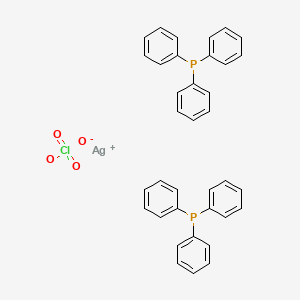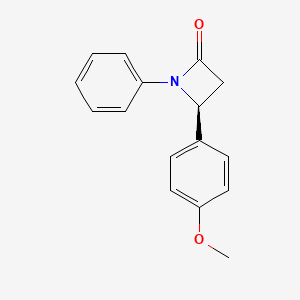
2-Fluoro-4-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobiphenyl, 4-methoxyphenol, and trifluoromethoxybenzene.
Methoxylation: The methoxy group is introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Trifluoromethoxylation: The trifluoromethoxy group is introduced through trifluoromethoxylation reactions, using reagents such as trifluoromethoxy iodide or trifluoromethoxy trifluoromethyl sulfonate.
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the biphenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydrogenated functional groups.
Substitution: Biphenyl derivatives with new substituents replacing the original functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.
Gene Expression: Regulation of gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties.
4-Methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in reactivity and applications.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl:
Uniqueness
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of all three substituents (fluorine, methoxy, and trifluoromethoxy) on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
152967-10-7 |
|---|---|
Molekularformel |
C14H10F4O2 |
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
2-fluoro-4-methoxy-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F4O2/c1-19-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)20-14(16,17)18/h2-8H,1H3 |
InChI-Schlüssel |
JNVDRFRBQDBCBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)


![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)

![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
